molecular formula C16H20N6O5S B2400844 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1396684-28-8

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2400844
CAS No.: 1396684-28-8
M. Wt: 408.43
InChI Key: YBQMTNIITJPZOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a chloromethyl ester with tosyl morpholine . After completion of the reaction, water is added and the product is filtered, washed, and dried .

Scientific Research Applications

Angiotensin II Antagonism

A study by Ashton et al. (1994) explored triazolinone biphenylsulfonamide derivatives as potent angiotensin II antagonists. These compounds, including cycloalkylcarbonyl derivatives, displayed high affinity for the AT1 receptor subtype and significant AT2 binding, suggesting potential applications in hypertension and cardiovascular diseases Ashton et al., 1994.

Crystal Structure and Molecular Docking

Al-Hourani et al. (2015) and (2020) conducted studies focusing on the crystal structure and molecular docking of tetrazole derivatives related to N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide. These studies provide insights into the molecular interactions and potential biological activities of these compounds, particularly as COX-2 inhibitors Al-Hourani et al., 2015; Al-Hourani et al., 2020.

Potential in Cancer Treatment

Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds. This suggests potential applications in the development of novel anticancer agents Wang et al., 2016.

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized and evaluated a series of compounds including N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activities. Their findings indicate potential applications in developing new antimicrobial agents Gul et al., 2017.

Modulation of Antibiotic Activity

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, indicating its potential as a modulator of antibiotic activity against multi-resistant strains of various microorganisms Oliveira et al., 2015.

HIV-1 Replication Inhibition

Che et al. (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This includes derivatives with morpholino groups, suggesting a role in antiretroviral therapy Che et al., 2015.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O5S/c23-15(20-7-9-27-10-8-20)11-21-16(24)22(19-18-21)13-3-1-12(2-4-13)17-28(25,26)14-5-6-14/h1-4,14,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMTNIITJPZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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